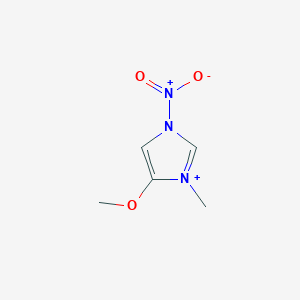
4-Methoxy-3-methyl-1-nitroimidazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methyl-1-nitroimidazol-3-ium is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methoxy group at position 4, a methyl group at position 3, and a nitro group at position 1. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-1-nitroimidazol-3-ium typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using methanol or other methylating agents in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-methyl-1-nitroimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-Methoxy-3-methyl-1-aminoimidazol-3-ium.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-methyl-1-nitroimidazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methyl-1-nitroimidazol-3-ium involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways Involved: It may inhibit the activity of specific enzymes by binding to their active sites, leading to disruption of metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
4-Methoxy-3-methyl-1-nitroimidazol-3-ium is unique due to the presence of the methoxy group, which may enhance its solubility and bioavailability compared to other nitroimidazole derivatives. This structural modification can also influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .
Propiedades
Número CAS |
35687-41-3 |
|---|---|
Fórmula molecular |
C5H8N3O3+ |
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
4-methoxy-3-methyl-1-nitroimidazol-3-ium |
InChI |
InChI=1S/C5H8N3O3/c1-6-4-7(8(9)10)3-5(6)11-2/h3-4H,1-2H3/q+1 |
Clave InChI |
LCAIFYXUTUWSJY-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CN(C=C1OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
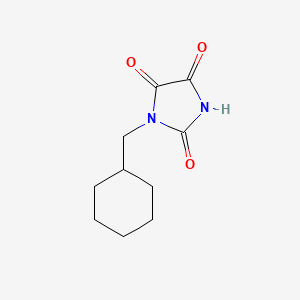
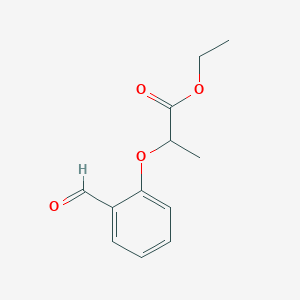
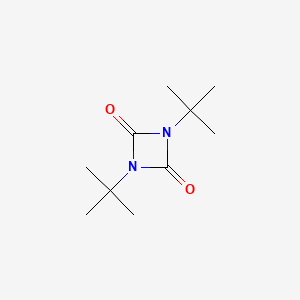
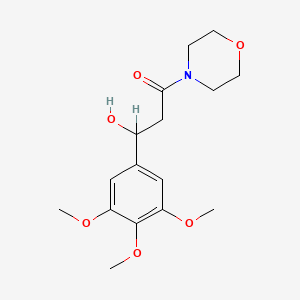
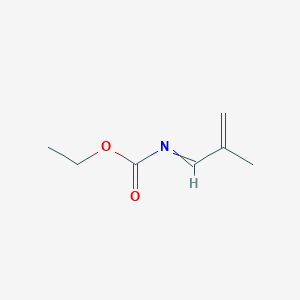
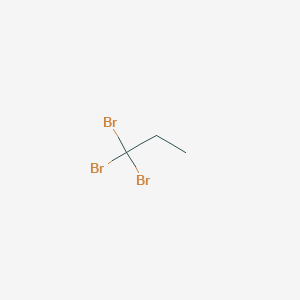
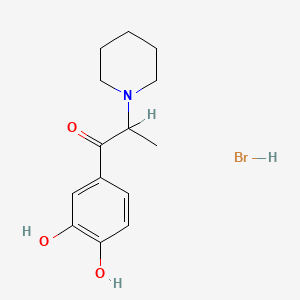
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
